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molecular formula C12H14N2O3 B160685 Benzyl 3-oxopiperazine-1-carboxylate CAS No. 78818-15-2

Benzyl 3-oxopiperazine-1-carboxylate

Cat. No. B160685
M. Wt: 234.25 g/mol
InChI Key: BAHFPJFBMJTOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06680312B2

Procedure details

A mixture of 2-piperazinone (10 g), benzyl chlorocarbonate (20.5 g), sodium carbonate (31.8 g), ethyl acetate (200 ml) and water (200 ml) was stirred at room temperature for 2 hours. The organic layer was separated, washed with saturated brine, dried (MgSO4) and concentrated. The resulting crystals was filtered, washed with ethyl acetate-ether and dried to give colorless crystals of the title compound (18.5 g.)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][C:2]1=[O:7].[C:8](Cl)(=[O:17])[O:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(=O)([O-])[O-].[Na+].[Na+].C(OCC)(=O)C>O>[CH2:10]([O:9][C:8]([N:4]1[CH2:5][CH2:6][NH:1][C:2](=[O:7])[CH2:3]1)=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1C(CNCC1)=O
Name
Quantity
20.5 g
Type
reactant
Smiles
C(OCC1=CC=CC=C1)(=O)Cl
Name
Quantity
31.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The resulting crystals was filtered
WASH
Type
WASH
Details
washed with ethyl acetate-ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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